3-(4-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-(4-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is an organic compound belonging to the bicyclo[1.1.1]pentane family. This compound features a bicyclic structure with a phenyl group substituted at the 4-position with an ethyl group and a carboxylic acid functional group at the 1-position. The bicyclo[1.1.1]pentane scaffold is known for its high strain and unique properties, making it a valuable motif in various chemical and pharmaceutical applications .
Preparation Methods
The synthesis of 3-(4-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethylphenyl derivatives and [1.1.1]propellane.
Reaction Conditions: The key step involves the addition of the 4-ethylphenyl derivative to [1.1.1]propellane under controlled conditions to form the bicyclo[1.1.1]pentane core.
Functionalization: The carboxylic acid group is introduced through subsequent reactions, such as oxidation or carboxylation, to yield the final product
Industrial production methods may involve optimizing these steps for higher yields and scalability, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
3-(4-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism by which 3-(4-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid and strained framework that can fit into binding sites of enzymes and receptors, potentially inhibiting or modulating their activity . The phenyl and carboxylic acid groups further enhance its binding affinity and specificity .
Comparison with Similar Compounds
3-(4-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid: Similar structure but with a phenyl group instead of an ethylphenyl group.
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Contains a methoxycarbonyl group, offering different reactivity and properties.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Features two carboxylic acid groups, providing additional sites for functionalization.
Properties
IUPAC Name |
3-(4-ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-2-10-3-5-11(6-4-10)13-7-14(8-13,9-13)12(15)16/h3-6H,2,7-9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBYGHVJPGWGFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C23CC(C2)(C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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